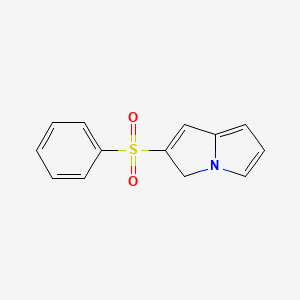![molecular formula C11H22O5 B14350573 2-[(1,1-Diethoxyethyl)peroxy]-2-methyloxolane CAS No. 97813-92-8](/img/structure/B14350573.png)
2-[(1,1-Diethoxyethyl)peroxy]-2-methyloxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(1,1-Diethoxyethyl)peroxy]-2-methyloxolane is an organic compound characterized by its unique structure, which includes a peroxy group and an oxolane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1,1-Diethoxyethyl)peroxy]-2-methyloxolane typically involves the reaction of an alkene with a peroxy acid. One common method is the epoxidation of alkenes using peroxycarboxylic acids such as meta-chloroperoxybenzoic acid (MCPBA) . The reaction is carried out in a nonaqueous solvent like chloroform, ether, acetone, or dioxane to prevent hydrolysis of the epoxide ring .
Industrial Production Methods
In industrial settings, the synthesis may involve the use of more stable peroxy acids or their derivatives, such as magnesium monoperoxyphthalate (MMPP), to ensure safety and efficiency . The reaction conditions are optimized to achieve high yields and purity of the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(1,1-Diethoxyethyl)peroxy]-2-methyloxolane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the peroxy group to other functional groups.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include MCPBA and other peroxy acids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include epoxides, diols, and other oxidized or reduced derivatives .
Applications De Recherche Scientifique
2-[(1,1-Diethoxyethyl)peroxy]-2-methyloxolane has several scientific research applications:
Biology: The compound’s reactivity makes it useful in studying oxidative stress and related biological processes.
Mécanisme D'action
The mechanism of action of 2-[(1,1-Diethoxyethyl)peroxy]-2-methyloxolane involves the transfer of an oxygen atom from the peroxy group to a substrate. This process is initiated by the electrophilic oxygen atom reacting with a nucleophilic site on the substrate, leading to the formation of an epoxide or other oxidized product . The reaction proceeds through a concerted mechanism with a four-part, circular transition state .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[(1,1-Diethoxyethyl)peroxy]prop-1-ene: Similar structure but with a propene backbone.
1,2-Diethoxyethane: Contains an ethane backbone with two ethoxy groups.
Uniqueness
2-[(1,1-Diethoxyethyl)peroxy]-2-methyloxolane is unique due to its oxolane ring, which imparts specific reactivity and stability characteristics. This makes it particularly useful in applications requiring precise control of oxidation and reduction processes .
Propriétés
Numéro CAS |
97813-92-8 |
|---|---|
Formule moléculaire |
C11H22O5 |
Poids moléculaire |
234.29 g/mol |
Nom IUPAC |
2-(1,1-diethoxyethylperoxy)-2-methyloxolane |
InChI |
InChI=1S/C11H22O5/c1-5-12-11(4,13-6-2)16-15-10(3)8-7-9-14-10/h5-9H2,1-4H3 |
Clé InChI |
DQZDPGCRTMJCHU-UHFFFAOYSA-N |
SMILES canonique |
CCOC(C)(OCC)OOC1(CCCO1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


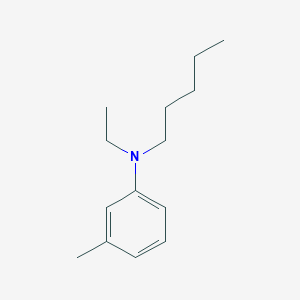
![N-[1-(Phenylsulfanyl)-3-(trimethylsilyl)prop-2-yn-1-yl]aniline](/img/structure/B14350504.png)
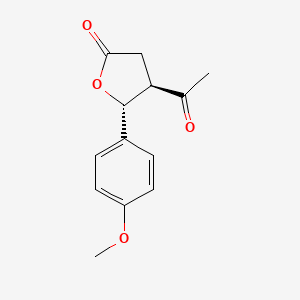
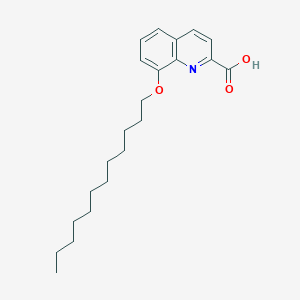
![4-Methoxy-2-[2-(2-methoxyphenyl)hydrazinylidene]naphthalen-1(2H)-one](/img/structure/B14350513.png)
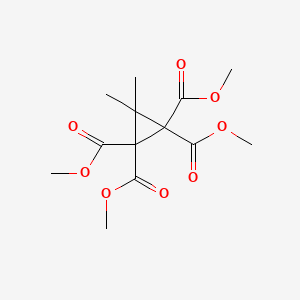
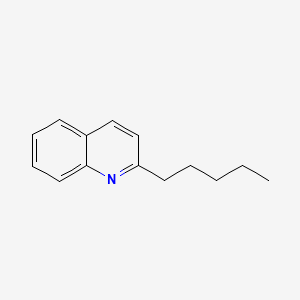
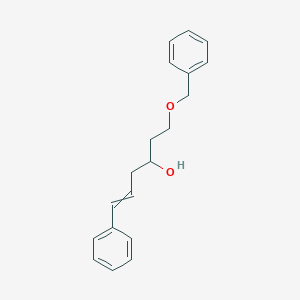

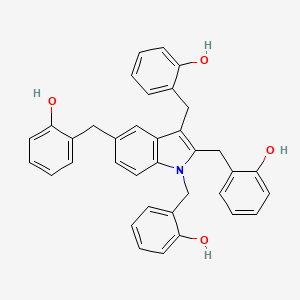
![Phosphonic acid, [(2-hydroxyphenoxy)phenylmethyl]-](/img/structure/B14350547.png)
![7-Methoxy-2-methylpyrazolo[5,1-b]quinazolin-9(1H)-one](/img/structure/B14350551.png)
![(2-Acetyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl)methyl acetate](/img/structure/B14350553.png)
